Tris(dimethylamino)silane

Catalog No.
S631575
CAS No.
15112-89-7
M.F
C6H18N3Si
M. Wt
160.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamino)silane

CAS Number

15112-89-7

Product Name

Tris(dimethylamino)silane

Molecular Formula

C6H18N3Si

Molecular Weight

160.31 g/mol

InChI

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3

InChI Key

GIRKRMUMWJFNRI-UHFFFAOYSA-N

SMILES

CN(C)[Si](N(C)C)N(C)C

Synonyms

tris(dimethylamino)silane

Canonical SMILES

CN(C)[Si](N(C)C)N(C)C

Precursor for Thin-Film Deposition

TDMAS serves as a versatile precursor for depositing various thin films through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) [, ]. Its low decomposition temperature (around 150°C) makes it suitable for depositing thin films onto heat-sensitive substrates [].

Here are some specific thin films that TDMAS can be used to deposit:

  • Silicon oxynitride thin films: These films combine the properties of silicon oxide (SiO2) and silicon nitride (Si3N4), offering excellent electrical insulating properties and good thermal stability [].
  • Silicon carbonitride thin films: These films combine the properties of silicon carbide (SiC) and silicon nitride, offering high hardness, wear resistance, and excellent electrical conductivity [].
  • Silicon nitride thin films: These films are widely used in microelectronics due to their excellent electrical insulating properties and high thermal stability [].
  • Silicon oxide thin films: These films are used as gate oxides in transistors and as passivation layers in microelectronics [].

Multicomponent Silicon-Containing Thin Films

Beyond forming single-element thin films, TDMAS can be used in conjunction with other precursors to create multicomponent silicon-containing thin films. This allows for tailoring the properties of the resulting film for specific applications []. For example, TDMAS can be combined with metal precursors to deposit films with specific electrical or optical properties.

Tris(dimethylamino)silane is an organosilicon compound with the molecular formula C6H19N3SiC_6H_{19}N_3Si and a molecular weight of 161.32 g/mol. It is also known by several synonyms, including N,N,N',N',N'',N''-Hexamethylsilanetriamine. This compound is characterized by its three dimethylamino groups attached to a silicon atom, contributing to its unique chemical properties and reactivity. Tris(dimethylamino)silane is a colorless liquid with a boiling point of approximately 145-148 °C and a melting point of -90 °C, making it suitable for various applications in materials science and chemistry .

Toxicity

TDMAS is a suspected irritant and may cause harm if inhaled, ingested, or absorbed through the skin [].

  • Flammability: Flammable liquid with a flash point of 25°C [].
  • Reactivity: Reacts with air and moisture, releasing harmful fumes [].
, particularly in the formation of silicon-based materials. One prominent reaction involves its dissociation on hot metal surfaces, such as tungsten and tantalum, leading to the production of methyl radicals and N-methyl methyleneimine. The reaction dynamics vary significantly with temperature, demonstrating different activation energies depending on the thermal conditions .

Additionally, it can react with ammonia to form silicon nitride prepolymers, showcasing its utility in synthesizing silicon-based compounds . In atomic layer deposition processes, tris(dimethylamino)silane can be oxidized using ozone or plasma to produce silicon dioxide films, highlighting its role in thin film technology .

Tris(dimethylamino)silane can be synthesized through several methods:

  • Direct Amination: Reacting chlorosilanes with dimethylamine.
  • Hydrosilylation: Using silanes in the presence of transition metal catalysts to introduce dimethylamino groups onto silicon.
  • Plasma-enhanced chemical vapor deposition: Utilizing plasma techniques to deposit films containing tris(dimethylamino)silane onto substrates .

These methods allow for controlled synthesis conditions to optimize yield and purity.

Tris(dimethylamino)silaneThree dimethylamino groupsThin film deposition, hydrosilylationTrimethylsilaneThree methyl groupsGeneral silane applicationsDimethylaminotrimethoxysilaneDimethylamine and methoxy groupsSurface modificationMethyltris(dimethylamino)silaneOne methyl group with two dimethylamine groupsSimilar applications but altered reactivity

Tris(dimethylamino)silane stands out due to its unique combination of nitrogen functionalities and silane structure, making it particularly valuable for specialized applications in semiconductor processing and materials development.

Studies on the interaction of tris(dimethylamino)silane with surfaces have demonstrated its ability to adsorb preferentially on hydroxylated silicon surfaces. This interaction is significant for applications in atomic layer deposition where surface chemistry plays a critical role in film quality . The reactivity of tris(dimethylamino)silane under various conditions has been explored to understand its behavior during deposition processes, particularly concerning the oxidation state and film composition.

Several compounds share structural similarities with tris(dimethylamino)silane, including:

  • Trimethylsilane: Contains three methyl groups attached to silicon but lacks nitrogen functionalities.
  • Dimethylaminotrimethoxysilane: Incorporates methoxy groups instead of amines, altering its reactivity and application scope.
  • Methyltris(dimethylamino)silane: Similar structure but includes one methyl group instead of three dimethylamine groups.

Comparison Table

CompoundStructure Characteristics

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 62 of 66 companies with hazard statement code(s):;
H225 (61.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (38.71%): Flammable liquid and vapor [Warning Flammable liquids];
H260 (37.1%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (61.29%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (96.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (61.29%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (35.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

15112-89-7

Wikipedia

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-

General Manufacturing Information

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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